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Compound of Interest

Compound Name: ONC1-13B

Cat. No.: B1432339

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for ONC1-13B, a
novel antiandrogen for the treatment of prostate cancer. The data presented here is compiled
from various studies to offer an objective evaluation of its performance against other androgen
receptor (AR) antagonists, including MDV3100 (enzalutamide/Xtandi), ARN-509 (apalutamide),
and bicalutamide.

Executive Summary

ONC1-13B is a synthetic, nonsteroidal antiandrogen that demonstrates high efficacy in
preclinical models of prostate cancer.[1] Its mechanism of action is similar to second-generation
antiandrogens like MDV3100 and ARN-509, involving the inhibition of androgen binding to the
AR, prevention of AR nuclear translocation, and disruption of coactivator complex formation.[1]
[2][3] Preclinical data suggests that ONC1-13B has comparable or even superior in vivo activity
to MDV3100, a lower potential for central nervous system side effects due to reduced brain
distribution, and a more favorable drug-drug interaction profile because of weaker CYP3A
induction.[1][4] These findings position ONC1-13B as a promising candidate for the treatment
of prostate cancer, including castration-resistant prostate cancer (CRPC).[4][5]
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The following table summarizes the in vitro activity of ONC1-13B in comparison to other
antiandrogens in inhibiting DHT-stimulated prostate-specific antigen (PSA) expression in

LNCaP prostate cancer cells.

Compound Ki for DHT-induced PSA Expression (nM)
ONC1-13B 20055

MDV3100 30.8+£7.7

ARN-509 384

Bicalutamide 190

Data sourced from five replicate experiments for
ONC1-13B and MDV3100, and a single
experiment for ARN-509 and Bicalutamide.[1][6]

In Vivo Efficacy

The antitumor activity of ONC1-13B was evaluated in a LNCaP-Z2 xenograft model of prostate
cancer. The in vivo activity of ONC1-13B is comparable to that of MDV3100 at similar doses
and is even higher when calculated per unit of concentration in plasma.[1][4]

Safety Profile

A key differentiator for ONC1-13B in preclinical studies is its safety profile concerning potential
seizures and drug-drug interactions.
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Feature ONC1-13B MDV3100 ARN-509
Brain Distribution Lower Higher Higher
In Vitro CYP3A
) Significantly Lower Strong Inducer Inducer
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GABA-A Receptor o ) )
Low affinity Binds Binds

Binding

This comparative data
suggests a lower risk
of GABA-related
seizures and a lower
potential for drug-drug
interactions for ONC1-
13B compared to
MDV3100 and ARN-
509.[1][4]

Experimental Protocols
DHT-Stimulated PSA Expression Assay

LNCaP prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10%
charcoal-stripped serum (CSS) for three days to deprive them of androgens.[1] Following this,
the cells were treated with the test compounds (ONC1-13B, MDV3100, ARN-509, or
bicalutamide) in the presence of 1 nM 5-a-dihydrotestosterone (DHT).[5] The expression of
PSA was measured in the culture medium 24 hours after treatment.[1]

Cell Viability Assay

LNCaP cells were seeded in 96-well plates in RPMI-1640 with 10% CSS.[1] After 72 hours,
serial dilutions of the test compounds were added along with 1 nM DHT.[1] Cell viability was
assessed after five days of incubation using the CellTiter-Glo Luminescent Cell Viability Assay.

[1]

Androgen Receptor Competitor Assay
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The relative in vitro binding affinity of ONC1-13B and MDV3100 for the rat androgen receptor
ligand-binding domain (LBD) was determined using the PolarScreen™ Androgen Receptor
Competitor Assay.[1][5]

In Vivo Xenograft Model

Male SCID mice were implanted with LNCaP prostate cancer cells.[2] Once tumors were
established, mice were treated with ONC1-13B, MDV3100, or bicalutamide to assess the anti-
cancer activity by measuring tumor growth and PSA expression.[2] In a separate study using
the LnCaP-Z2 xenograft model, ONC1-13B was administered orally at various doses.[1]

CYP3A Induction Assay

The potential of ONC1-13B, MDV3100, and ARN-509 to induce CYP3A activity was tested in
human hepatocytes.[6]

Mandatory Visualization
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Caption: Mechanism of action of ONC1-13B as an androgen receptor antagonist.
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Caption: Experimental workflow for the in vivo prostate cancer xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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